N-(2-Bromophenyl)alanine
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Overview
Description
2-Bromophenyl-DL-alanine is a synthetic amino acid derivative with the molecular formula C9H10BrNO2 It is a brominated analog of phenylalanine, an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromophenyl-DL-alanine can be synthesized through several methods. One common approach involves the bromination of phenylalanine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of 2-Bromophenyl-DL-alanine may involve large-scale bromination processes using automated reactors to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromophenyl-DL-alanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylalanine derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
2-Bromophenyl-DL-alanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromophenyl-DL-alanine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The bromine atom’s presence enhances its binding affinity and specificity for certain enzymes. The compound can also interfere with metabolic pathways by mimicking the structure of natural amino acids, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: The parent compound, which lacks the bromine atom.
4-Bromophenylalanine: A similar compound with the bromine atom at a different position on the phenyl ring.
3-Bromophenylalanine: Another analog with the bromine atom at the meta position.
Uniqueness
2-Bromophenyl-DL-alanine is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. The bromine atom’s position can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and industrial applications.
Properties
CAS No. |
94800-31-4 |
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Molecular Formula |
C9H10BrNO2 |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
2-(2-bromoanilino)propanoic acid |
InChI |
InChI=1S/C9H10BrNO2/c1-6(9(12)13)11-8-5-3-2-4-7(8)10/h2-6,11H,1H3,(H,12,13) |
InChI Key |
IDBDILPTHYVUJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=CC=CC=C1Br |
Origin of Product |
United States |
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